molecular formula C12H15BrN2O2 B8635924 6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine

6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No. B8635924
M. Wt: 299.16 g/mol
InChI Key: QPYVBPALBBWDFJ-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

To a solution of 6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine (Preparation 137, 142 mg, 0.47 mmole) in THF (1.4 mL) and water (0.28 mL) was added tosic acid hydrate (134 mg, 0.705 mmole) and the reaction was stirred at 25° C. for 55 minutes. The reaction was partitioned between ethyl acetate (20 mL) and sodium bicarbonate (5 mL). The layers were separated and the aqueous layer again extracted with ethyl acetate (7 mL). The combined organic layers were washed with sodium bicarbonate and brine and concentrated in vacuo to afford the title compound (112 mg). 1H-NMR (CDCl3, 500 MHz): δ 7.37 (s, 1H), 7.62 (t, J=0.95 Hz, 1H), 8.88 (d, J=0.95 Hz, 1H), 9.32 (br s, 1H), 9.93 (s, 1H).
Quantity
142 mg
Type
reactant
Reaction Step One
[Compound]
Name
tosic acid hydrate
Quantity
134 mg
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH:11](OCC)[O:12]CC)[NH:10][C:4]=2[CH:3]=1>C1COCC1.O>[Br:1][C:2]1[N:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH:11]=[O:12])[NH:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
142 mg
Type
reactant
Smiles
BrC1=CC2=C(C=N1)C=C(N2)C(OCC)OCC
Name
tosic acid hydrate
Quantity
134 mg
Type
reactant
Smiles
Name
Quantity
1.4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.28 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 25° C. for 55 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between ethyl acetate (20 mL) and sodium bicarbonate (5 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer again extracted with ethyl acetate (7 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with sodium bicarbonate and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
55 min
Name
Type
product
Smiles
BrC1=CC2=C(C=N1)C=C(N2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: CALCULATEDPERCENTYIELD 105.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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